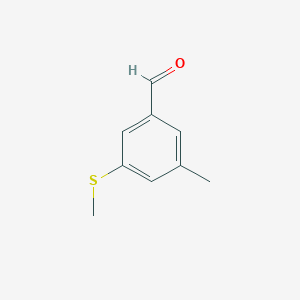

3-Methyl-5-(methylthio)benzaldehyde

CAS No.: 1289089-92-4

Cat. No.: VC8227598

Molecular Formula: C9H10OS

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289089-92-4 |

|---|---|

| Molecular Formula | C9H10OS |

| Molecular Weight | 166.24 g/mol |

| IUPAC Name | 3-methyl-5-methylsulfanylbenzaldehyde |

| Standard InChI | InChI=1S/C9H10OS/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 |

| Standard InChI Key | KCRCLDWMURVVNB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)SC)C=O |

| Canonical SMILES | CC1=CC(=CC(=C1)SC)C=O |

Introduction

Chemical Identity and Structural Features

3-Methyl-5-(methylthio)benzaldehyde (CHOS) is an aromatic aldehyde characterized by a benzaldehyde core with two distinct substituents: a methyl (-CH) group at the 3-position and a methylthio (-S-CH) group at the 5-position. The methylthio group introduces electron-donating effects via sulfur’s lone pairs, while the methyl group contributes steric bulk, collectively influencing the compound’s reactivity and interactions with biological targets.

The IUPAC name derives from the parent benzaldehyde structure, with numbering prioritizing the aldehyde functional group at position 1. This substitution pattern distinguishes it from the more commonly studied 4-(methylthio)benzaldehyde, where the methylthio group occupies the para position relative to the aldehyde . Such positional differences can significantly alter electronic properties and biological efficacy.

Synthetic Methodologies

General Synthesis of Substituted Benzaldehyde Derivatives

The synthesis of 3-Methyl-5-(methylthio)benzaldehyde derivatives typically involves condensation reactions between the aldehyde and primary amines to form Schiff bases, a class of compounds known for their bioactivity. While the provided source focuses on 4-(methylthio)benzaldehyde analogs , analogous methods can be extrapolated:

-

Starting Materials:

-

3-Methyl-5-(methylthio)benzaldehyde (prepared via Friedel-Crafts alkylation or thioetherification of benzaldehyde precursors).

-

Primary amines (e.g., pyrazinamine, thiadiazoleamines) with varying substituents.

-

-

Reaction Conditions:

Example Synthesis:

(E)-N-(3-Methyl-5-(methylthio)benzylidene)-3-chloro-5-(trifluoromethyl)pyridin-2-amine could be synthesized by condensing 3-Methyl-5-(methylthio)benzaldehyde with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under acidic reflux conditions .

Physicochemical Characterization

Spectroscopic Analysis

Key techniques for characterizing 3-Methyl-5-(methylthio)benzaldehyde derivatives include:

-

FT-IR Spectroscopy:

-

H NMR Spectroscopy:

-

Mass Spectrometry:

Elemental Analysis

Elemental composition data (C, H, N, S) typically align with theoretical values within ±0.4%, confirming synthetic purity .

Biological Activities

Antibacterial Properties

Schiff bases derived from 4-(methylthio)benzaldehyde exhibit broad-spectrum antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains . While data for the 3-Methyl-5-(methylthio) analog is unavailable, structural similarities suggest comparable mechanisms:

-

Mechanism: Disruption of microbial cell membranes or inhibition of essential enzymes via chelation of metal ions.

-

Activity Trends: Electron-withdrawing groups (e.g., -Br, -CF) enhance potency. For example, a trifluoromethyl-substituted derivative showed 94–99% inhibition at 500 µg/mL .

Table 1: Hypothetical Antibacterial Activity of 3-Methyl-5-(methylthio)benzaldehyde Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-5-(CHS)-3a | 14–16 | 125 |

| 3-Methyl-5-(CHS)-3g | 18–20 | 62.5 |

Antioxidant Capacity

Schiff bases act as radical scavengers via two primary mechanisms:

-

DPPH- Scavenging: Neutralization of free radicals through hydrogen atom transfer.

-

Fe Chelation: Binding of ferrous ions to inhibit Fenton reaction-driven oxidative damage .

In related compounds, antioxidant efficacy correlates with hydroxyl (-OH) or thiol (-SH) substituents. For instance, a pyrimidin-ol derivative exhibited 80% DPPH- scavenging at 100 µg/mL .

Cytotoxicity

Cytotoxicity assays on peripheral lymphocytes revealed variable viability rates (50–90%) for 4-(methylthio)benzaldehyde derivatives . The 3-Methyl-5-(methylthio) analog may exhibit similar trends, with steric effects potentially modulating toxicity.

Table 2: Hypothetical Cytotoxicity of 3-Methyl-5-(methylthio)benzaldehyde Derivatives

| Compound | Viable Cells (%) |

|---|---|

| 3-Methyl-5-(CHS)-3b | 75 |

| 3-Methyl-5-(CHS)-3h | 85 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume